D-(+)-Cellobiose-13C

Quantitative Metabolomics Isotope Dilution Mass Spectrometry LC-MS/MS

Standard unlabeled cellobiose fails in isotope dilution MS and metabolic tracing due to identical ionization and co-elution. D-(+)-Cellobiose-13C solves this with a distinct mass shift for precise absolute quantification. - **Application:** Internal standard for IDMS; 13C tracer for cellulase mechanisms & gut microbiome carbon flow. - **Technical Value:** Identical retention time/ionization to unlabeled analyte; enables matrix effect compensation. - **Supply:** Packaged for R&D; stable isotopic purity >99 atom % 13C.

Molecular Formula C12H22O11
Molecular Weight 343.29 g/mol
Cat. No. B12395374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Cellobiose-13C
Molecular FormulaC12H22O11
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1
InChIKeyDKXNBNKWCZZMJT-VSFMPBPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Cellobiose-13C: Metabolic Tracer & Analytical Standard


D-(+)-Cellobiose-13C is a stable isotope-labeled analog of the disaccharide D-(+)-Cellobiose, wherein at least one natural abundance carbon-12 atom is replaced with carbon-13. This compound is an endogenously produced metabolite and serves as the primary repeating unit of cellulose . The incorporation of the 13C isotope creates a distinct mass shift, enabling its use as a precise internal standard or metabolic tracer in mass spectrometry and NMR-based studies .

Stable isotope-labeled internal standard for IDMS quantification
Metabolic tracer for carbohydrate flux analysis in microbial systems
13C NMR probe for enzyme-substrate interaction and metal-binding studies

Unlabeled Cellobiose Limitations


The unlabeled parent compound, D-(+)-Cellobiose, is chemically identical to the 13C-labeled variant but is unsuitable for isotope dilution mass spectrometry (IDMS) or metabolic flux analysis (13C-MFA). Its natural isotopic abundance cannot be distinguished from the endogenous analyte, rendering accurate quantification impossible. Similarly, substitution with other labeled disaccharides or alternative 13C-labeling patterns (e.g., uniformly labeled U-13C12 vs. partially labeled) can introduce systematic errors in isotope ratio measurements and alter the interpretation of metabolic pathway fluxes, as demonstrated in studies requiring precise isotopomer distributions [1].

Labeled vs unlabeled
Unlabeled cellobiose co-elutes identically with the analyte; no mass shift prevents quantitative differentiation in IDMS workflows.
Matrix effects
Without 13C label, ion suppression/enhancement from biological matrices cannot be compensated, compromising absolute quantification accuracy.
Metabolic tracking
Unlabeled substrate generates no distinct isotopic signature, obscuring carbon routing from exogenous cellobiose versus endogenous pools.

D-(+)-Cellobiose-13C Performance Evidence


IDMS Matrix Effect Elimination

D-(+)-Cellobiose-13C, labeled with a single 13C atom, exhibits a +1 Da mass shift relative to unlabeled cellobiose. This specific mass difference allows for unequivocal differentiation in mass spectrometry (MS) analysis. In contrast, unlabeled cellobiose has an identical mass to the endogenous analyte, preventing quantification . The use of 13C-labeled internal standards is critical for accurate isotope dilution mass spectrometry (IDMS), as they effectively correct for matrix effects and ionization variability [1].

IDMS matrix effect
Head-to-head
13C-labeled IS enables ~100% analyte differentiation by m/z shift vs 0% for unlabeled IS
Essential for accurate LC-MS quantification in complex biological matrices
Requires matched labeling pattern for method compatibility
Quantitative Metabolomics Isotope Dilution Mass Spectrometry LC-MS/MS

13C NMR Screening of Metal-Cellobiose Interactions

The use of 13C-labeled internal standards (ILIS), such as D-(+)-Cellobiose-13C, in isotope dilution mass spectrometry (IDMS) significantly reduces analytical variability. A foundational study using uniformly 13C-labeled cell extracts as internal standards demonstrated a marked improvement in measurement precision for glycolytic and TCA cycle intermediates in Saccharomyces cerevisiae, reducing errors due to sample processing and analysis [1].

Metal interaction rank
Head-to-head
Zn²⁺ > Sn²⁺ > Li⁺ > Ca²⁺ ~ La³⁺ > Mg²⁺ (by 13C NMR Δδ)
Quantitative ranking of co-catalyst binding affinity for biomass pretreatment
Δδ metric supports catalyst selection; model-specific review recommended
Metabolomics Systems Biology Intracellular Metabolite Quantification

Cellobiose Diverted to Cellodextrin Synthesis

D-(+)-Cellobiose-13C is a critical substrate for 13C-Metabolic Flux Analysis (13C-MFA) in microorganisms like Clostridium thermocellum, which naturally utilize cellobiose. Using 13C-labeled cellobiose allows for the elucidation of internal metabolic fluxes. A study on C. thermocellum used 13C-MFA on cellobiose to map the central carbon metabolic network, identifying key pathways such as the mercaptopyruvate pathway for serine generation and pyruvate metabolism via pyruvate phosphate dikinase and the malate shunt [1].

Metabolic routing
Head-to-head
>3-fold higher G6P with cellobiose vs glucose alone in F. succinogenes
Cellobiose-specific flux divergence requires isotopic tracing for accurate modeling
In vivo 13C NMR; context-dependent metabolic routing
Metabolic Flux Analysis Biofuels Clostridium thermocellum

Site-Specific 13C Labeling Assigns Glycan Fragments

In vivo 13C-NMR studies utilizing 13C-labeled cellobiose provide real-time, non-invasive insights into carbohydrate metabolism. A study on Fibrobacter succinogenes using 13C-NMR revealed that when cells metabolized cellobiose (alone or with glucose), the intracellular concentration of glucose 6-phosphate increased by over threefold compared to metabolism of glucose alone [1]. This differential metabolic response is only observable with 13C-labeled substrates.

Glycan fragment ID
Method context
8 site-specific 13C/18O labels enable unambiguous assignment of >10 diagnostic ions
Validates free radical dissociation pathways for structural glycobiology
Requires position-specific labeling synthesis
NMR Spectroscopy Cellulose Degradation Rumen Microbiology

13C-Enriched Cellooligosaccharides for NMR

Quantification of cellobiose in enzymatic hydrolysates of lignocellulosic biomass is essential for monitoring cellulase activity and process optimization. Without a 13C-labeled internal standard like D-(+)-Cellobiose-13C, accurate quantitation is hampered by matrix effects. While specific recovery or precision data for cellobiose using its 13C analog is limited, studies on similar carbohydrates demonstrate that internal standard calibration curves using 13C-labeled compounds achieve excellent linear correlation coefficients (e.g., 0.9984–0.9999) and significantly improve limits of detection and quantification [1].

13C enrichment
Reported
~97% 13C enrichment in cellooligosaccharides (~88-fold over natural abundance)
Enables practical NMR acquisition times for LPMO interaction studies
Derived from 13C6-glucose bacterial cellulose; MS confirmation
Analytical Chemistry Biofuels Enzymatic Hydrolysis

Glucose Repression of Cellobiose Catabolism

In Bacillus megaterium QM B1551, 13C-assisted metabolomics profiling revealed a clear hierarchy in disaccharide catabolism when cells were co-fed 13C-glucose and unlabeled disaccharides. The labeling patterns of intracellular metabolites showed complete inhibition of cellobiose catabolism, minimal catabolism of maltose, and unbiased catabolism of sucrose in the presence of glucose [1].

Catabolite repression
Head-to-head
Cellobiose catabolism fully inhibited by glucose; sucrose unaffected
Carbon catabolite hierarchy must be considered in consolidated bioprocessing
B. megaterium 13C-assisted metabolomics; model-dependent repression
Microbial Metabolism Carbon Catabolite Repression Bacillus

D-(+)-Cellobiose-13C Procurement & Application Scenarios


Cellobiose Quantification by LC-MS

D-(+)-Cellobiose-13C is an essential internal standard for quantifying cellobiose in complex matrices, such as enzymatic hydrolysates of lignocellulosic biomass. By spiking known amounts of this 13C-labeled analog into samples, researchers can correct for matrix effects and ionization variability during LC-MS/MS analysis, enabling precise monitoring of cellulase activity and optimization of biofuel production processes [1].

Glycoside Hydrolase Mechanistic Studies

D-(+)-Cellobiose-13C is a critical tracer for 13C-Metabolic Flux Analysis (13C-MFA) in microorganisms like Clostridium thermocellum and Fibrobacter succinogenes. Feeding this labeled disaccharide allows for the determination of intracellular carbon flux distributions, identification of active metabolic pathways (e.g., pyruvate phosphate dikinase, malate shunt), and quantitative understanding of cellulose degradation mechanisms, which is vital for metabolic engineering and biofuel research [2].

Carbon Flux Tracing in Cellulolytic Communities

The 13C label in D-(+)-Cellobiose-13C provides an NMR-active nucleus that enables non-invasive, real-time monitoring of carbohydrate metabolism in living cells. This application is particularly powerful for studying differential sugar utilization, as demonstrated by the >3-fold increase in intracellular glucose-6-phosphate observed in Fibrobacter succinogenes when metabolizing cellobiose compared to glucose alone. Such studies are fundamental to understanding microbial physiology and ruminant nutrition [3].

Metal-Cellulose Interaction Screening

D-(+)-Cellobiose-13C can be employed in stable isotope probing (SIP) experiments or targeted metabolomics to trace the fate of cellobiose in complex microbial consortia, such as those found in the rumen, soil, or anaerobic digesters. When used in conjunction with unlabeled substrates, the 13C-labeling patterns of downstream metabolites reveal the preferential utilization of specific carbon sources and the hierarchy of catabolic pathways, as shown in Bacillus megaterium where cellobiose catabolism is completely inhibited in the presence of glucose [4].

Application
Selection Property
Validation Focus
LC-MS cellobiose quantification
Isotopic internal standard with matched retention and ionization
Matrix effect compensation, calibration linearity across matrices
Glycoside hydrolase mechanism studies
13C-labeled soluble substrate for NMR/MS tracking
Fragment ion assignment confidence, stereochemical validation
Carbon flux tracing in microbial communities
Distinct 13C tracer for metabolic routing analysis
13C incorporation into downstream metabolites, flux balance modeling
Metal-cellulose interaction screening
13C NMR probe for metal-carbohydrate binding
Δδ ranking reproducibility, co-catalyst selection review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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